Dasatinib

Overview

Description

Dasatinib (Sprycel®) is a second-generation, orally administered tyrosine kinase inhibitor (TKI) approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It targets BCR-ABL1, SRC family kinases (SFKs), EPHA2, c-KIT, and PDGFR-β, among others . Its mechanism involves competitive inhibition of ATP-binding sites, blocking downstream signaling pathways critical for cancer cell proliferation and survival .

Pharmacokinetically, this compound exhibits rapid absorption (time to peak plasma concentration: 0.5–3 hours), a short half-life (~3–5 hours), and low systemic clearance, necessitating twice-daily dosing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dasatinib involves multiple steps. One of the key steps includes the reaction of ethyl 3-oxopropionate with 2-chloro-6-methylaniline under alkaline conditions. This is followed by the addition of a solvent containing dissolved copper bromide, and then thiourea is added to cyclize the compound to form 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-formamide. The final step involves synthesizing this compound by reacting 4,6-dichloro-2-methylpyrimidine, N-hydroxyethyl piperazine, and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-formamide under the action of alkali and ionic liquid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Dasatinib Metabolism

This compound is primarily metabolized by CYP3A4 in humans, with minor contributions from flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes . Several metabolites have been identified :

- M4, M20, and M24: Mainly generated by CYP3A4 .

- M5: Generated by FMO3 .

- M6: Generated by a cytosolic oxidoreductase .

This compound Interactions with Kinases

This compound interacts with the ATP-binding cleft of various kinases, inhibiting their activity . Chemical proteomics have identified over 40 kinase targets of this compound .

- Direct Targets: ABL, ARG, SRC, LYN, YES, LCK, FRK, BRK (PTK6), ACK (TNK2), CSK, Ephrin receptors, DDR1, EGFR .

- Indirect Targets: FAK, CASL, paxillin, cortactin, and CDCP1 .

This compound Conjugation

To modulate this compound's properties, derivatives have been synthesized through esterification with amino acids and fatty acids . These modifications can affect the drug's stability and binding affinity . Modeling studies have shown that these chemical modifications are generally well-tolerated, with favorable binding energies .

Chemical Proteomics of this compound Targets

Chemical proteomics, using c-Dasatinib as bait, identified numerous kinases that interact with this compound . This approach helps to understand the wide-ranging effects of this compound on tyrosine kinases and identify both direct binding partners and downstream substrate proteins .

Effects on Tyrosine Kinase Activity

This compound inhibits the tyrosine kinase activity of its direct targets and induces changes in downstream substrate proteins . Studies using drug-resistant gatekeeper mutants have shown that SFK kinases, particularly SRC and FYN, as well as EGFR, are relevant targets for this compound action .

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia (CML)

Dasatinib is approved for all phases of CML, particularly in patients who are newly diagnosed or have shown resistance to imatinib. Key studies demonstrate its effectiveness:

- Frontline Therapy : In the DASISION trial, this compound was compared with imatinib as a first-line treatment for newly diagnosed CML patients. Results showed that this compound led to higher rates of major molecular response (MMR) at 5 years (84% vs. 64% for imatinib) and improved progression-free survival .

- Long-term Efficacy : A long-term follow-up study indicated that this compound maintains a favorable safety profile while achieving high rates of cytogenetic responses. After 11 years, the cumulative complete cytogenetic response rate was 92.6%, and the major molecular response rate was 88.2% .

| Study | Population | Key Findings |

|---|---|---|

| DASISION | Newly diagnosed CML | Higher MMR rates with this compound compared to imatinib |

| Long-term Follow-up | CML patients | Sustained cytogenetic responses over 11 years |

Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

This compound is also indicated for Ph+ ALL, particularly in cases where patients are resistant or intolerant to prior therapies. Its application in this context has been supported by clinical trials demonstrating significant efficacy in inducing remission .

Immunomodulatory Effects

Recent studies suggest that this compound may possess immunomodulatory properties beyond its role as a kinase inhibitor. Research has indicated potential benefits in enhancing immune responses, which could be leveraged in combination therapies for various malignancies .

Drug Repurposing

This compound's profile has led to investigations into its repurposing for other conditions. For instance, ongoing studies are exploring its effectiveness in solid tumors and other hematological malignancies due to its mechanism of action against multiple kinases involved in tumor progression .

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse effects such as pleural effusion, thrombocytopenia, and fatigue. The incidence of pleural effusion was notably higher during the first year of treatment . Long-term studies continue to monitor these effects, ensuring that the benefits outweigh the risks for patients.

Mechanism of Action

Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including Bcr-Abl and the Src kinase family. It binds to the active and inactive conformations of the ABL kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Efficacy Against Kinase Targets

Dasatinib demonstrates superior binding affinity compared to other TKIs. In molecular docking studies against ACK1, this compound achieved a Goldscore of 63.78 and Chemscore of −25.09, outperforming DBQ (a general kinase inhibitor) through hydrogen bonding with A208, E206, and S212 residues and hydrophobic interactions with T205 and D270 .

| Compound | Target Kinase | Goldscore | Chemscore | Key Interactions |

|---|---|---|---|---|

| This compound | ACK1 | 63.78 | −25.09 | H-bonds: A208, E206, S212; Hydrophobic: T205, D270 |

| DBQ | ACK1 | N/A | N/A | Lower docking affinity |

In DDR1 inhibition studies, this compound served as a positive control, achieving dose-dependent inhibition of auto-phosphorylation (IC₅₀ < 1 µM), comparable to novel compounds like "Compound 1" and "Compound 2" .

Structural Analogs and Derivatives

- Compound 6d: A this compound derivative with a modified pyrimidin-4-ylamino core. While it showed comparable antiproliferative activity in K563 leukemia cells (IC₅₀ similar to this compound), it was less effective in solid tumors (e.g., IC₅₀ = 20.2 µM in MCF-7 vs. This compound’s IC₅₀ < 1 µM), highlighting the critical role of this compound’s core structure in broad-spectrum efficacy .

- Quinoxaline-derivative 8b: Exhibited transcriptome effects similar to this compound in K562 cells, downregulating MYC and E2F targets. However, it uniquely inhibited oxidative phosphorylation and unfolded protein response pathways, suggesting divergent off-target effects .

Pharmacoeconomic Comparison

In a 40-year cost-effectiveness model, nilotinib (another second-generation TKI) outperformed this compound in CML treatment, yielding:

- +2.16 life-years and +1.89 QALYs (quality-adjusted life-years)

- Cost savings of €38,760 per patient due to prolonged treatment-free remission (TFR) .

Synergistic Combinations

- With IKKβ inhibitors: Co-administration with CmpdA enhanced caspase-3 cleavage and NF-κB inhibition in cisplatin-resistant HNSCC, surpassing monotherapy effects .

- With mTOR inhibitors: AZD2014 + this compound reduced metabolic activity in vestibular schwannoma cells at 0.1 µM, a physiologically achievable concentration .

Key Differentiators and Clinical Implications

- Dosing Flexibility : Despite its short half-life, this compound’s efficacy allows for intermittent dosing in combination therapies, reducing cumulative toxicity .

- Economic Limitations: While nilotinib is more cost-effective, this compound remains preferred in cases requiring rapid BCR-ABL1 inhibition or SFK targeting .

Biological Activity

Dasatinib, a potent multikinase inhibitor, is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and its impact on various cellular pathways.

This compound targets multiple kinases involved in cancer progression. Its primary action is through the inhibition of the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. In addition to BCR-ABL, this compound inhibits several other kinases:

- SRC Family Kinases : SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN.

- Receptor Tyrosine Kinases : c-KIT, PDGFR (α and β), DDR1 and 2.

- TEC Family Kinases : TEC and BTK.

This broad-spectrum activity allows this compound to overcome resistance mechanisms associated with imatinib treatment by effectively targeting most clinically relevant BCR-ABL mutations .

Efficacy in Clinical Trials

This compound has undergone extensive clinical evaluation across multiple phases. Below is a summary of key findings from significant studies:

Case Studies and Observations

- Case Study on Immunomodulatory Effects :

- Neutrophil Function Inhibition :

Side Effects and Management

This compound treatment is associated with several side effects that can impact patient quality of life. The most common adverse events reported include:

- Diarrhea

- Fatigue

- Myelosuppression

- Pleural effusion

Management strategies involve monitoring blood counts regularly and adjusting dosages as necessary to mitigate severe side effects while maintaining therapeutic efficacy .

Q & A

Basic Research Questions

Q. How can researchers assess the efficacy of dasatinib in vitro for solid tumor models?

Methodological Answer:

- Use migration and invasion assays (e.g., Boyden chamber) to evaluate this compound's inhibitory effects on cancer cell motility .

- Perform Western blotting to monitor phosphorylation status of Src, focal adhesion kinase (FAK), and downstream targets (e.g., paxillin, p130) to confirm pathway inhibition .

- Conduct cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI staining) to quantify growth arrest and cell death .

Q. What molecular markers are commonly used to predict this compound sensitivity in preclinical studies?

Methodological Answer:

- Baseline gene expression profiling (microarray/RNA-seq) of cancer cell lines to identify sensitivity signatures (e.g., six-gene model in breast/lung cancer) .

- Validate markers via qRT-PCR or immunohistochemistry (IHC) for proteins like CAV-1, EphA2 (phospho-S897), and PTEN status .

- Use reverse phase protein array (RPPA) to quantify pathway activation (MAPK, mTOR) linked to response .

Q. How does this compound affect T-cell activation in immunotherapy contexts?

Methodological Answer:

- Isolate human CD3+ T cells or antigen-specific CD8+ T cells and treat with this compound ex vivo.

- Measure cytokine production (ELISA for IL-2, IFNγ, TNFα), degranulation (CD107a/b mobilization), and activation (CD69 upregulation) .

- Use carboxyfluorescein diacetate succinimidyl ester (CFSE) dilution assays to assess proliferation suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in predictive gene signatures for this compound response across studies?

Methodological Answer:

- Perform multi-omics integration (genomic, transcriptomic, proteomic) to identify context-dependent biomarkers (e.g., tumor subtype, microenvironment) .

- Validate signatures in orthotopic mouse models or patient-derived xenografts (PDXs) with clinical correlation .

- Analyze failed clinical trials (e.g., phase II studies in triple-negative breast cancer) to refine inclusion criteria or combination strategies .

Q. What experimental approaches address this compound's off-target effects on non-cancer cells (e.g., immune suppression)?

Methodological Answer:

- CRISPR/Cas9 screens to identify this compound targets in T cells (e.g., LCK, CSK) and validate using plasmid transfection/rescue experiments .

- Compare dose-response curves between cancer cells and immune cells to optimize therapeutic windows .

- Use phospho-specific flow cytometry to map signaling crosstalk (e.g., JAK-STAT vs. Src pathways) .

Q. How does cross-talk between EphA2 and BRaf/CRaf pathways influence this compound resistance?

Methodological Answer:

- Co-immunoprecipitation and double immunofluorescence to detect BRaf/CRaf heterodimer disruption in CAV-1-high tumors .

- Generate isogenic cell lines with EphA2 knockout (CRISPR) or BRaf mutations to test pathway dependency .

- Use RPPA to correlate MAPK/mTOR pathway activation with drug resistance in vivo .

Q. What strategies enhance this compound's synergy with chemotherapy in ovarian cancer?

Methodological Answer:

- Pre-screen cell lines for Src pathway activity (phospho-SRC IHC) and genomic Src signatures .

- Use the Combination Index (CI) method: treat cells with this compound + carboplatin/paclitaxel, construct dose-response curves, and calculate CI values (CI < 1 indicates synergy) .

- Validate in orthotopic models with longitudinal monitoring of tumor burden and metastasis .

Q. Data Contradiction Analysis

Q. Why do predictive gene signatures fail to translate into clinical benefit in some trials (e.g., metastatic breast cancer)?

Key Considerations:

- Table: Comparison of Preclinical vs. Clinical Signature Performance

- Potential reasons: Tumor heterogeneity, stromal interactions, or compensatory pathways in vivo not modeled in vitro .

Q. How to interpret conflicting results between this compound's efficacy in leukemia vs. solid tumors?

Analysis Framework:

- Compare BCR-ABL dependency in CML (primary target) vs. polypharmacology in solid tumors (e.g., Src, EphA2) .

- Evaluate clinical trial designs: Leukemia studies often use biomarker-enriched cohorts (e.g., BCR-ABL mutations), whereas solid tumor trials lack selection criteria in early phases .

Q. Tables for Key Findings

Table 1. Clinically Tested Predictive Biomarkers for this compound

Table 2. Recommended In Vitro/In Vivo Models for this compound Studies

| Model Type | Application | Key Readouts |

|---|---|---|

| Orthotopic Mice | Metastasis, pathway crosstalk | Tumor weight, phospho-protein IHC |

| PDX Models | Biomarker validation | Engraftment rate, drug response |

| 3D Co-Culture | Stromal interaction effects | Invasion, cytokine secretion |

Properties

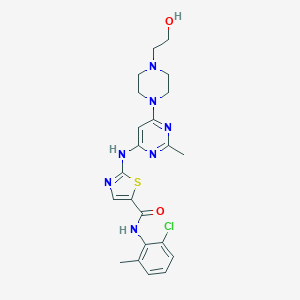

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040979 | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.28e-02 g/L | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL. Under the conditions of the assays, dasatinib was able to overcome imatinib resistance resulting from BCR-ABL kinase domain mutations, activation of alternate signaling pathways involving the SRC family kinases (LYN, HCK), and multi-drug resistance gene overexpression. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302962-49-8, 863127-77-9 | |

| Record name | Dasatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DASATINIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-286 °C, 280 - 286 °C | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.